molecular formula C8H6Cl2F3NS B1431247 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine CAS No. 1053657-72-9

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1431247
CAS No.: 1053657-72-9
M. Wt: 276.11 g/mol
InChI Key: PXUYWDYLZFNVDX-UHFFFAOYSA-N
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Description

2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloroethylsulfanyl group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with 2-chloroethylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chloro groups or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like dichloromethane or acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or thiol-substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyridine: Lacks the chloroethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.

    6-(2’-Chloroethylsulfanyl)pyridine: Lacks the trifluoromethyl group, which affects its chemical stability and reactivity.

    2-Chloro-6-(methylsulfanyl)-4-(trifluoromethyl)pyridine:

Uniqueness

2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both the chloroethylsulfanyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(2-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-4-5(8(11,12)13)3-6(10)14-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYWDYLZFNVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1SCCCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185405
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-72-9
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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